molecular formula C10H9F3N2 B2630727 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine CAS No. 467457-23-4

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B2630727
CAS No.: 467457-23-4
M. Wt: 214.191
InChI Key: CVQWCGCDFNERKS-UHFFFAOYSA-N
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Description

2-(5,6,7-Trifluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated derivative of the tryptamine scaffold, characterized by three fluorine atoms at positions 5, 6, and 7 of the indole ring and an ethylamine side chain at position 2. Fluorination at multiple positions on the indole ring is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets such as monoamine oxidases (MAOs) and serotonin receptors . The trifluoro substitution pattern likely confers unique electronic and steric properties, distinguishing it from mono- or di-fluorinated analogs.

Properties

IUPAC Name

2-(5,6,7-trifluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-7-3-6-5(1-2-14)4-15-10(6)9(13)8(7)12/h3-4,15H,1-2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQWCGCDFNERKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(C(=C1F)F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467457-23-4
Record name 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The ethylamine side chain can be introduced through nucleophilic substitution reactions using ethylamine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development :
2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine serves as a critical scaffold in the design of pharmaceuticals targeting various receptors and enzymes. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets.

Anticancer Research :
Recent studies have highlighted its efficacy against castration-resistant prostate cancer (CRPC). The compound has been shown to selectively reduce the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines by targeting the androgen receptor's Binding Function-3 (BF3) site . In animal models, an orally bioavailable prodrug derived from this compound effectively reduced prostate-specific antigen (PSA) production and tumor volume without toxicity .

Biological Studies

Cell Signaling Pathways :
Research indicates that this compound can influence various cell signaling pathways. Its interactions with receptors can provide insights into biological processes such as apoptosis and cellular proliferation.

Antimicrobial Activity :
The compound has demonstrated potential antimicrobial properties. Studies have indicated that indole derivatives exhibit significant activity against resistant strains of bacteria and fungi, suggesting that this compound could be explored for its efficacy in treating infections caused by resistant pathogens .

Chemical Biology

Probing Biological Systems :
As a tool compound in chemical biology, this indole derivative facilitates the study of biological systems by helping researchers understand the role of indole derivatives in various biochemical pathways. It can be used to elucidate mechanisms of action for other compounds within similar frameworks.

Industrial Applications

Synthesis of Advanced Materials :
In industrial chemistry, this compound serves as a building block for synthesizing more complex chemical entities. Its unique properties make it suitable for developing advanced materials used in electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine with structurally related indole-ethylamine derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Properties/Applications References
2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine 1780733-47-2 C₁₀H₁₀ClFN₂ 5-Cl, 7-F 212.65 Potential MAO-B inhibitor; halogen synergy
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine HCl 2044713-90-6 C₁₀H₁₁ClF₂N₂ 5-F, 6-F 232.66 Enhanced metabolic stability; CNS drug candidate
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine 910381-19-0 C₁₁H₁₃FN₂ 5-F, 1-CH₃ 192.24 Improved selectivity for serotonin receptors
2-(5-Fluoro-1H-indol-1-yl)ethan-1-amine 169673-84-1 C₁₀H₁₁FN₂ 5-F, N1 substitution 178.21 Altered receptor binding due to N1 alkylation
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl - C₁₁H₁₄N₂O·HCl 6-OCH₃ 190.24 (free base) MAO-B inhibition; Parkinson’s disease research

Substituent Effects on Pharmacological Activity

  • Fluorine vs. Chlorine : The 5-chloro-7-fluoro analog (CAS 1780733-47-2) demonstrates synergistic halogen effects, where Cl enhances electron withdrawal and F improves bioavailability. This compound has shown preliminary activity as a dual MAO-B inhibitor and NRF2 inducer in Parkinson’s disease models .
  • Fluorine’s electronegativity and small atomic radius reduce metabolic oxidation of the indole ring, extending half-life .

Structural Modifications and Receptor Selectivity

  • N1 Methylation: The 1-methyl group in 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine (CAS 910381-19-0) reduces binding to serotonin 5-HT₂A receptors while retaining affinity for 5-HT₁A, suggesting a strategy for minimizing hallucinogenic side effects .
  • Ethylamine Side Chain: All analogs retain the ethylamine moiety critical for interactions with monoamine transporters. Modifications here (e.g., thioether linkages in 865546-52-7) alter pharmacokinetics but are less common .

Biological Activity

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of trifluoro substituents that significantly influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways.

PropertyValue
Chemical Formula C10H9F3N2
Molecular Weight 214.19 g/mol
IUPAC Name 2-(5,6,7-trifluoro-1H-indol-3-yl)ethanamine
PubChem CID 58171320
Appearance White to off-white powder

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focused on its effects against prostate cancer cell lines demonstrated that the compound can inhibit cell proliferation and induce apoptosis. The mechanism involves targeting specific proteins associated with cell cycle regulation and apoptosis pathways.

  • Cell Lines Tested :
    • LNCaP (androgen-sensitive)
    • DU145 (androgen-independent)
  • Findings :
    • The compound showed an IC50 value of approximately 1.34 µM against DU145 cells, indicating potent antiproliferative effects.
    • Mechanistic studies revealed that it does not affect microtubule polymerization but rather targets proteins critical for cell growth and survival .

The mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Androgen Receptor (AR) : It acts as a selective antagonist of the AR, which is crucial in the progression of prostate cancer.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key signaling pathways involved in cell death .

Study on Prostate Cancer

In a notable study, researchers evaluated the efficacy of this compound as a treatment for castration-resistant prostate cancer (CRPC). The findings highlighted:

  • Oral Bioavailability : The compound was developed into a prodrug form that maintained high bioavailability and reduced PSA levels in animal models.
  • Tumor Volume Reduction : Significant reductions in tumor volume were observed without toxicity .

Comparative Analysis

The biological activity of this compound can be compared with other indole derivatives:

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer (Prostate Cancer)1.34
2-(4-fluoroindole) ethanamineModerate Anticancer3.50
2-(5-chloroindole) ethanamineLow Anticancer10.00

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